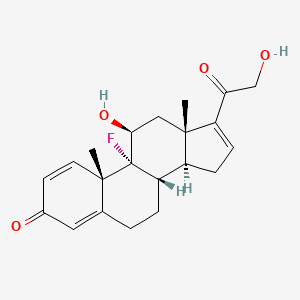
Desoxymetasone Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This impurity is often analyzed and monitored in pharmaceutical formulations to ensure the purity and efficacy of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desoxymetasone Impurity A involves the fluorination and hydroxylation of specific steroidal precursors. The process typically includes the following steps:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 11th and 21st positions.
Methylation: Introduction of a methyl group at the 16th position.
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure high purity and consistency. The process involves:
Reactor Setup: Using high-pressure reactors to facilitate the fluorination and hydroxylation reactions.
Purification: Employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate and purify the impurity.
Quality Control: Conducting rigorous quality control tests to ensure the impurity meets pharmacopeial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Desoxymetasone Impurity A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated steroidal derivatives, which are analyzed for their pharmacological properties .
Applications De Recherche Scientifique
Desoxymetasone Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of desoxymetasone formulations.
Industry: Utilized in the quality control and assurance processes of pharmaceutical manufacturing
Mécanisme D'action
The precise mechanism of action of Desoxymetasone Impurity A is not well-documented. it is believed to exert effects similar to desoxymetasone, which acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins). These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
Desoxymetasone: The parent compound, used as a potent topical corticosteroid.
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used for similar dermatological conditions.
Comparison: Desoxymetasone Impurity A is unique due to its specific fluorination and hydroxylation pattern, which distinguishes it from other corticosteroids. This uniqueness is crucial for its identification and analysis in pharmaceutical formulations .
Propriétés
Formule moléculaire |
C21H25FO4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
UAEUTSQWOUBCLN-XRYUJSLGSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C)F)O |
SMILES canonique |
CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)




